1,2,3,7,8-Pentachlorodibenzo-P-dioxin

Beschreibung

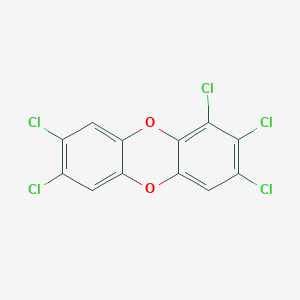

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,2,3,7,8-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPZPQQWDODWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052078 | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40321-76-4 | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40321-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040321764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,7,8-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NE6H0QPCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Traditional Ullmann Synthesis

The Ullmann reaction, a classical method for forming carbon-oxygen bonds, has been adapted for synthesizing chlorinated dibenzo--dioxins. For 1,2,3,7,8-PeCDD, the reaction involves coupling 2,3,4-trichlorophenol with 1,2,3-trichlorobenzene in the presence of a copper catalyst.

Reaction Conditions :

-

Catalyst : Copper powder (10% wt/wt)

-

Solvent : Dimethyl sulfoxide (DMSO) at 180°C

-

Time : 48–72 hours under nitrogen atmosphere

Challenges :

Modified Ullmann Protocol

To improve selectivity, a modified approach uses prehalogenated intermediates. For example, 1,2,3-trichloro-4-iodobenzene reacts with 2,3,4-trichlorophenol under palladium catalysis:

Key Improvements :

Photodechlorination of Octachlorodibenzo-ppp-Dioxin

Mechanism and Procedure

Photodechlorination leverages UV irradiation to selectively remove chlorine atoms from highly chlorinated precursors. Octachlorodibenzo--dioxin (OCDD) is irradiated in a nonpolar solvent (e.g., hexane) to yield 1,2,3,7,8-PeCDD:

Conditions :

-

Light Source : High-pressure mercury lamp (254 nm)

-

Solvent : Hexane at 25°C

-

Reaction Time : 6–8 hours

Advantages :

Limitations

-

Requires extensive HPLC purification to isolate 1,2,3,7,8-PeCDD from other dechlorination products (e.g., 1,2,4,7,8-PeCDD).

Analytical Validation and Purification

High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/HRMS)

Post-synthesis purification relies on HRGC/HRMS to achieve >99% purity. Key parameters include:

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2,3,7,8-Pentachlordibenzo-p-dioxin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können zur Entfernung von Chloratomen führen, was zu weniger chlorierten Derivaten führt.

Substitution: Chloratome in der Verbindung können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nucleophile (z. B. Hydroxidionen). Die Reaktionen erfordern in der Regel spezifische Bedingungen, wie z. B. kontrollierte Temperaturen und pH-Werte, um effizient abzulaufen .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen verschiedene chlorierte Chinone erzeugen, während Reduktionsreaktionen weniger chlorierte Dibenzodioxine ergeben .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Toxicity

- Molecular Formula : C₁₂H₃Cl₅O₂

- Molecular Weight : 356.416 g/mol

- CAS Number : 40321-76-4

- Toxicity : PeCDD is classified as a persistent organic pollutant (POP) with significant bioaccumulation potential in living organisms. It is associated with various adverse health effects including cancer and reproductive toxicity .

Environmental Monitoring and Analysis

PeCDD is primarily monitored in environmental samples due to its persistence and toxicity. Its applications in environmental science include:

- Soil and Sediment Analysis : PeCDD levels are routinely measured in soil samples to assess contamination from industrial activities. For example, studies conducted at the Midland Plant revealed significant PeCDD contamination linked to historical emissions .

- Food Safety Assessments : The compound is analyzed in food products, particularly in beef and vegetables grown in contaminated areas. The University of Michigan Dioxin Exposure Study (UMDES) highlighted elevated serum levels of PeCDD among individuals consuming locally sourced food .

Data Table: Environmental Monitoring of PeCDD

| Sample Type | Average Concentration (ppt) | Source/Study |

|---|---|---|

| Soil | 10 - 50 | UMDES |

| Beef Lipid | 1,780 | UMDES |

| Vegetables | Varies | EPA Studies |

Health Risk Assessments

PeCDD's health implications necessitate rigorous risk assessments:

- Cancer Risk : Epidemiological studies have linked PeCDD exposure to increased cancer risk. The U.S. Environmental Protection Agency (EPA) evaluates such risks through toxicity equivalency factors (TEFs), which quantify the relative potency of dioxins .

- Immunotoxicity Studies : Research has indicated that PeCDD exposure may alter lymphocyte populations and immune responses in humans and wildlife .

Case Study: UMDES Findings

A notable case study from the UMDES investigated individuals with high serum concentrations of PeCDD due to dietary exposure from locally sourced beef and vegetables. The study found that serum levels were significantly higher than background levels, indicating a direct correlation between environmental contamination and human exposure .

Regulatory Framework

The management of PeCDD is governed by various regulations aimed at reducing its environmental impact:

Wirkmechanismus

1,2,3,7,8-Pentachlorodibenzo-p-dioxin exerts its effects primarily through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism . This activation can result in the production of phase I and phase II metabolizing enzymes, which play a role in the detoxification and bioactivation of xenobiotics . The compound’s ability to activate AhR is associated with its toxic effects, including carcinogenicity and disruption of developmental processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected PCDDs

| Compound | Chlorine Positions | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|

| 1,2,3,7,8-PeCDD | 1,2,3,7,8 | 40321-76-4 | 356.416 |

| 2,3,7,8-TCDD | 2,3,7,8 | 1746-01-6 | 321.976 |

| 1,2,3,4,7,8-HxCDD | 1,2,3,4,7,8 | 39227-28-6 | 390.858 |

| OCDD | All positions | 3268-87-9 | 459.325 |

Environmental Occurrence and Detection

1,2,3,7,8-PeCDD is less prevalent than OCDD but more toxic. Studies on biochar samples detected 1,2,3,7,8-PeCDD at concentrations <0.15 ng/kg (dry mass), whereas OCDD was found at higher levels (e.g., 60-fold higher in human serum) . Analytical methods such as EPA Method 23 and GC-MS/MS achieve detection limits of 0.05–0.15 ng/kg for this congener .

Table 2: Environmental Concentrations in Select Matrices

| Matrix | 1,2,3,7,8-PeCDD (ng/kg) | OCDD (ng/kg) |

|---|---|---|

| Biochar (BC-1 to BC-4) | <0.15 | Not detected |

| Human Serum (NHANES) | 0.759 pg/g lipid | ~45.5 pg/g lipid |

Toxicological Profiles

Acute Toxicity

1,2,3,7,8-PeCDD exhibits lower acute lethality than TCDD but higher toxicity than HxCDD. In rat studies, the LD50 for TCDD is 0.6–2.1 µg/kg, while 1,2,3,7,8-PeCDD requires higher doses (e.g., 2.6 µg/kg/day) to induce mortality .

Mechanism of Action

Like TCDD, 1,2,3,7,8-PeCDD binds to the aryl hydrocarbon receptor (AhR), triggering dysregulation of genes involved in xenobiotic metabolism, immune response, and cell cycle control . However, its reduced potency compared to TCDD correlates with lower binding affinity to AhR .

Chronic Effects

In contrast, OCDD shows negligible acute toxicity but accumulates in adipose tissue, posing long-term risks .

Table 3: Comparative Toxicity of PCDDs

| Compound | TEF | LD50 (Rodents, µg/kg) | Key Toxic Endpoints |

|---|---|---|---|

| 2,3,7,8-TCDD | 1 | 0.6–2.1 | Immunotoxicity, teratogenicity |

| 1,2,3,7,8-PeCDD | 1 | >2.6 | Hepatic damage, mortality |

| 1,2,3,4,7,8-HxCDD | 0.1 | >100 | Limited acute toxicity |

| OCDD | 0.0003 | >5000 | Bioaccumulation, endocrine effects |

Analytical and Regulatory Considerations

1,2,3,7,8-PeCDD is quantified using isotope-dilution GC-HRMS or GC-MS/MS, with calibration standards available at 50 µg/mL in nonane or toluene . Regulatory limits for PCDDs in food and environmental samples often use toxicity equivalence quotients (TEQs), where 1,2,3,7,8-PeCDD contributes significantly due to its TEF of 1 .

Biologische Aktivität

1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), which are environmental pollutants known for their toxicological effects. This compound has garnered significant attention due to its biological activity and potential health risks. This article will explore the biological activity of PeCDD, including its mechanisms of action, effects on human health and wildlife, and relevant case studies.

PeCDD exerts its biological effects primarily through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates gene expression. Upon binding to AhR, PeCDD facilitates the transcription of various genes involved in xenobiotic metabolism and cellular stress responses. The activation of AhR by PeCDD can lead to both beneficial and detrimental outcomes:

- Enzyme Induction : PeCDD enhances the expression of enzymes that metabolize toxic compounds, potentially providing a protective effect against certain carcinogens. For example, it can increase the activity of cytochrome P450 enzymes involved in the detoxification of polycyclic aromatic hydrocarbons like benzo(a)pyrene .

- Carcinogenic Potential : Prolonged exposure to PeCDD can lead to adverse effects such as immunotoxicity and carcinogenicity. The compound may promote tumorigenesis by increasing oxidative stress and altering cellular signaling pathways that regulate cell proliferation and apoptosis .

Health Effects

The biological activity of PeCDD has been linked to various health effects in humans and animals:

- Reproductive Toxicity : Studies have shown that exposure to PCDDs can disrupt reproductive processes, leading to decreased fertility and developmental abnormalities in offspring .

- Immune System Impairment : Chronic exposure to PeCDD has been associated with weakened immune responses, increasing susceptibility to infections and diseases .

- Carcinogenicity : Epidemiological studies indicate a correlation between PCDD exposure and increased risks for certain cancers, including soft tissue sarcomas and non-Hodgkin lymphoma .

Case Study 1: Dioxin Exposure in Vietnam Veterans

A study focusing on Vietnam veterans exposed to Agent Orange (which contains TCDD and other dioxins) found significant associations between dioxin exposure and various health issues, including increased rates of cancer and reproductive problems. The study underscored the long-term health impacts of dioxin exposure in humans, highlighting the need for ongoing monitoring and research into PCDD-related health risks .

Case Study 2: Environmental Impact on Wildlife

Research conducted on wildlife populations near industrial sites contaminated with dioxins revealed reproductive failures and population declines in species such as fish-eating birds. These findings illustrate the ecological consequences of PCDD contamination in habitats where wildlife is exposed to these persistent organic pollutants .

Comparative Analysis of Biological Activity

The following table summarizes key biological activities associated with various chlorinated dibenzo-p-dioxins:

| Compound | AhR Activation | Carcinogenic Potential | Reproductive Toxicity | Immune System Effects |

|---|---|---|---|---|

| This compound | Moderate | High | Yes | Yes |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | High | Very High | Yes | Yes |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | High | Very High | Yes | Moderate |

Q & A

Q. What is the Toxic Equivalence Factor (TEF) of 1,2,3,7,8-PeCDD, and how does it influence risk assessment?

1,2,3,7,8-PeCDD has a TEF of 1, equivalent to 2,3,7,8-TCDD, due to its high affinity for the aryl hydrocarbon receptor (AhR) and potent toxicity . In mixtures, the total toxic equivalency (TEQ) is calculated by multiplying the concentration of each congener by its TEF and summing the results. This method is critical for assessing cumulative risks in environmental or biological samples .

Q. What analytical methods are recommended for detecting 1,2,3,7,8-PeCDD in environmental matrices?

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for quantifying 1,2,3,7,8-PeCDD at ultratrace levels (e.g., pg/g lipid). Key parameters include:

Q. How is 1,2,3,7,8-PeCDD toxicity assessed in vivo?

Rodent models (e.g., TCDD-susceptible Han/Wistar rats) are used to determine lethal doses (LD₅₀) and mechanistic endpoints like hepatic enzyme induction. Studies show 1,2,3,7,8-PeCDD exhibits acute lethality comparable to TCDD in susceptible strains, with mortality observed at 2.6 µg/kg/day in intermediate-duration exposures .

Q. What are the primary sources of 1,2,3,7,8-PeCDD in the environment?

1,2,3,7,8-PeCDD is a byproduct of combustion processes (e.g., waste incineration) and historical herbicide production (e.g., Agent Orange contamination in Vietnam). Environmental persistence necessitates long-term monitoring of soil, sediment, and biota .

Advanced Research Questions

Q. How do researchers resolve contradictions in human exposure data for 1,2,3,7,8-PeCDD?

Discrepancies in exposure levels (e.g., NHANES vs. German cohort data) require:

- Stratified Sampling: Adjusting for age, lipid content, and occupational history.

- Normalization: Expressing concentrations as pg/g lipid to account for metabolic variability .

- Temporal Trends: Comparing pre- and post-regulatory data to assess mitigation efficacy .

Q. What experimental designs are optimal for studying 1,2,3,7,8-PeCDD’s endocrine-disrupting effects?

- In Vitro Models: AhR reporter gene assays (e.g., HepG2 cells) to quantify transcriptional activation.

- In Vivo Models: Transgenic rodents with humanized AhR pathways to evaluate species-specific responses.

- Omics Integration: Transcriptomics and metabolomics to identify non-canonical pathways affected by subchronic exposure .

Q. How can TEQ calculations be improved for mixtures containing 1,2,3,7,8-PeCDD?

Q. What are the limitations of current Minimal Risk Level (MRL) assessments for 1,2,3,7,8-PeCDD?

The provisional intermediate-duration oral MRL for 1,2,3,7,8-PeCDD remains undetermined due to insufficient data. The lowest observed adverse effect level (LOAEL) of 2.6 µg/kg/day is based on mortality in rats, but mechanistic studies are needed to define non-lethal thresholds .

Q. What quality assurance protocols are critical for environmental monitoring of 1,2,3,7,8-PeCDD?

- Internal Standards: Use ¹³C-labeled analogs (e.g., ¹³C₁₂-1,2,3,7,8-PeCDD) to correct for recovery losses .

- Matrix Spikes: Validate extraction efficiency in complex matrices (e.g., adipose tissue) using Soxhlet or supercritical fluid extraction .

- Interlaboratory Comparisons: Participate in proficiency testing programs (e.g., EPA Method 23) to ensure data comparability .

Q. How does 1,2,3,7,8-PeCDD’s stability influence its environmental fate?

- Photodegradation: Halogenated dioxins resist UV degradation, requiring advanced oxidation processes (e.g., ozonation) for remediation.

- Bioaccumulation: High lipophilicity (log Kₒw >6) necessitates monitoring trophic magnification in aquatic food webs .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.